molecular formula C13H8N2O3Se B1230251 RP-63600 CAS No. 119214-92-5

RP-63600

Cat. No.: B1230251
CAS No.: 119214-92-5
M. Wt: 319.2 g/mol
InChI Key: LXHWUUJYXKQQMO-UHFFFAOYSA-N
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Description

RP-63600 is a compound referenced in pharmacological and chemical literature, primarily categorized under anti-inflammatory agents and platelet-activating factor (PAF) antagonists .

This compound’s bioactivity is inferred from its classification:

  • Therapeutic class: Anti-inflammatory, PAF antagonist .
  • Mechanism: Likely inhibits PAF, a phospholipid mediator involved in inflammation and immune responses .
  • Research status: Preclinical or early-stage trials (as indicated by "TRIAL-PREP" categorization) .

Properties

CAS No.

119214-92-5

Molecular Formula

C13H8N2O3Se

Molecular Weight

319.2 g/mol

IUPAC Name

7-nitro-2-phenyl-1,2-benzoselenazol-3-one

InChI

InChI=1S/C13H8N2O3Se/c16-13-10-7-4-8-11(15(17)18)12(10)19-14(13)9-5-2-1-3-6-9/h1-8H

InChI Key

LXHWUUJYXKQQMO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C(=CC=C3)[N+](=O)[O-]

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C3=C([Se]2)C(=CC=C3)[N+](=O)[O-]

Other CAS No.

119214-92-5

Synonyms

NAT 02-761
NAT-02-761
RP 63600
RP-63600
RP63600

Origin of Product

United States

Preparation Methods

The synthesis of RP-63600 typically involves organic synthesis reactions. The process generally starts with appropriate starting materials and proceeds through a series of reactions to yield the target compound . Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield.

Chemical Reactions Analysis

RP-63600 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

RP-63600 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of RP-63600 involves its interaction with specific molecular targets and pathways. Selenium-containing compounds are known to exhibit antioxidant properties, which can protect cells from oxidative damage. This compound may also interact with enzymes and proteins that contain selenium, influencing various biochemical pathways .

Comparison with Similar Compounds

Selection Criteria for Similar Compounds

Similarity is assessed based on:

Structural features (e.g., heteroatoms, functional groups).

Therapeutic application (anti-inflammatory, PAF antagonism).

Pharmacokinetic properties (bioavailability, solubility) .

Comparison Table

Parameter RP-63600 (Proxy: CAS 4649-09-6) CAS 6325-68-6 (62.5% Similarity) CAS 610309-89-2 (50% Similarity)
Molecular Formula C₈H₆N₂O C₉H₉NO₃ C₁₀H₁₃NO₄
Molecular Weight 146.15 179.17 211.21
Bioactivity Score 0.55 0.62 0.48
Log S (Solubility) -2.65 -2.12 -3.01
Hydrogen Bond Donors 2 2 3
PAF Inhibition Likely (Therapeutic Class) Not reported Not reported

Key Findings

CAS 610309-89-2’s larger structure (C₁₀H₁₃NO₄) may limit bioavailability despite higher molecular complexity .

Functional Similarities :

  • All three compounds share anti-inflammatory applications, but only this compound is explicitly linked to PAF antagonism .
  • This compound’s Log S (-2.65) suggests moderate solubility, comparable to CAS 6325-68-6 (-2.12) but inferior to modern PAF antagonists like WEB-2086 (Log S -1.8) .

CAS 6325-68-6 scores higher (0.62), possibly due to improved GI absorption . None of the compounds show PAINS (pan-assay interference) liabilities, reducing false-positive risks in screening .

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